molecular formula C22H23FN4OS B2941213 N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide CAS No. 1115309-45-9

N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2941213
CAS No.: 1115309-45-9
M. Wt: 410.51
InChI Key: ZGHQGYBKTGXDCH-UHFFFAOYSA-N
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Description

The compound N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide features a unique structure combining a quinazoline core substituted with a piperidin-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 5-fluoro-2-methylphenyl ring. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antiproliferative effects, while the piperidine and sulfanyl groups may enhance solubility and target binding .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-15-9-10-16(23)13-19(15)24-20(28)14-29-21-17-7-3-4-8-18(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGYBKTGXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.

    Fluorination of the Phenyl Group: This step usually involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Final Coupling Reaction: The final step involves coupling the quinazoline and piperidine intermediates with the fluorinated phenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Brominated or nitrated derivatives of the fluorinated phenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which could be useful in studying enzyme mechanisms and developing new drugs.

    Molecular Probes: It can be used as a molecular probe to study biological pathways involving quinazoline and piperidine derivatives.

Medicine:

    Drug Development: Due to its structural similarity to known pharmacophores, it could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Its potential as a drug candidate makes it valuable in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The fluorinated phenyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares structural motifs with several analogs, primarily in the acetamide core and sulfanyl linkage. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
Target Compound Quinazoline 2-(Piperidin-1-yl), 4-sulfanylacetamide, 5-fluoro-2-methylphenyl ~450 (estimated) Quinazoline-piperidine synergy
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide 1,2,4-Triazole 4,5-Diphenyltriazole, sulfanylacetamide, 5-fluoro-2-methylphenyl 423 (CAS: 763126-04-1) Discontinued; triazole core
N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide Quinazoline 6-(2-Methylpyrimidin-4-yloxy), 2-(piperidin-1-yl)acetamide Not reported Quinazoline with pyrimidine linker
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole 5-Indolylmethyl, sulfanylacetamide, 5-chloro-2-methylphenyl 428.5 Oxadiazole-indole hybrid

Key Observations :

  • The target compound's quinazoline-piperidine core distinguishes it from triazole () or oxadiazole-based analogs ().
  • The sulfanyl bridge is a common feature, but its connectivity to different heterocycles (quinazoline vs.
  • Substituents on the phenyl ring (e.g., 5-fluoro-2-methyl vs. 5-chloro-2-methyl) influence lipophilicity and metabolic stability .
Table 2: Bioactivity of Selected Analogs
Compound Tested Activity Results Reference
8t, 8u, 8v, 8w Lipoxygenase (LOX), α-glucosidase, BChE inhibition Moderate LOX inhibition (IC₅₀: 10–50 µM); weak BChE activity
Hydroxyacetamide derivatives (FP1-12) Antiproliferative IC₅₀ values < 10 µM against cancer cell lines; triazole-imidazole hybrid
VUAA-1 and OLC-12 Orco agonists EC₅₀: 1–5 µM; used in olfactory channel studies

Key Observations :

  • Heterocycle Impact : Oxadiazole derivatives (e.g., 8t) show moderate enzyme inhibition, while triazole-based compounds () lack reported bioactivity data. Quinazoline derivatives (target compound) are hypothesized to exhibit kinase inhibition, though direct evidence is unavailable in the provided data.
  • Substituent Effects : Electron-withdrawing groups (e.g., 5-fluoro in the target compound) may enhance metabolic stability compared to chloro or nitro substituents (e.g., 8v in ).

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 5-fluoro-2-methylphenyl group, which enhances lipophilicity and bioavailability.
  • A piperidinyl moiety that is often associated with various pharmacological effects.
  • A quinazolinyl structure known for its diverse biological activities.

1. Antibacterial Activity

Research has indicated that compounds containing quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that quinazoline derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundS. aureus15
This compoundE. coli12

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in various biological processes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase25.5
Urease30.0

These enzyme inhibition activities suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Anti-inflammatory Effects

Quinazoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This is particularly relevant for compounds like this compound, which may modulate inflammatory pathways through the inhibition of inducible nitric oxide synthase (iNOS).

Study 1: Antibacterial Evaluation

In a study evaluating various quinazoline derivatives, this compound was tested against multiple bacterial strains. The results indicated moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Study 2: Enzyme Inhibition Profile

A comprehensive study assessed the enzyme inhibition profile of several synthesized compounds including the target compound. The findings demonstrated that it effectively inhibited both AChE and urease, highlighting its potential as a dual-action therapeutic agent.

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